Enzalutamide
Overview
Description
Enzalutamide is a synthetic di aryl thiohydantoin derivative used primarily in the treatment of prostate cancer. It is a nonsteroidal antiandrogen that acts as an antagonist of the androgen receptor, which is the biological target of androgens like testosterone and dihydrotestosterone . This compound is indicated for use in conjunction with castration in the treatment of metastatic castration-resistant prostate cancer, nonmetastatic castration-resistant prostate cancer, and metastatic castration-sensitive prostate cancer .
Mechanism of Action
Target of Action
Enzalutamide, sold under the brand name Xtandi, is a nonsteroidal antiandrogen (NSAA) medication . The primary target of this compound is the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone . In the context of prostate cancer, these hormones play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
This compound acts as an antagonist of the androgen receptor . It competitively inhibits androgen binding to its receptor, prevents androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .
Biochemical Pathways
This compound primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling pathway of androgens like testosterone and dihydrotestosterone. This disruption prevents the transcription of genes that promote the growth and survival of prostate cancer cells .
Pharmacokinetics
This compound exhibits predictable pharmacokinetics with low intersubject variability . It has a half-life of 5.8 days , achieves steady state by day 28 , and accumulates 8.3-fold with once-daily dosing . This compound is primarily metabolized by CYP3A4 and CYP2C8 . It is a moderate inducer of the cytochrome P450 (CYP) enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Renal excretion is an insignificant elimination pathway for this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of prostate cancer cell growth. By blocking the androgen receptor, this compound prevents the androgens from promoting the growth and survival of prostate cancer cells . This leads to a decrease in the proliferation of these cells and can result in the reduction of tumor size .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, coadministration with other drugs that interact with the same CYP enzymes as this compound can affect its circulating concentrations . Furthermore, factors such as the patient’s overall health status, the presence of other medications, and genetic variations in the androgen receptor or CYP enzymes can also influence the drug’s action .
Safety and Hazards
Enzalutamide is generally well tolerated, but it can cause side effects such as asthenia, back pain, diarrhea, arthralgia, and hot flashes . Rarely, it can cause seizures . It has a high potential for drug interactions . It is also associated with several potentially clinically relevant drug interactions .
Future Directions
Enzalutamide has been approved for non-metastatic castration-sensitive prostate cancer (nmCSPC) with biochemical recurrence at high risk for metastasis (high-risk BCR) . It is an emerging option for the treatment of men with nonmetastatic CRPC who are at high-risk for developing metastatic disease, and remains an important first-line option in chemotherapy-naive or -experienced patients with metastatic CRPC .
Biochemical Analysis
Biochemical Properties
Enzalutamide acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body . This compound is reported to be a strong inducer of the enzyme CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19 . These enzymes play a crucial role in drug metabolism, and this compound can affect the circulating concentrations of drugs that are metabolized by these enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance myeloid cell-mediated immune suppression and tumor progression . In addition, this compound has been reported to suppress mitochondrial respiration in myeloid cells via MPC/AMPK signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the androgen receptor. As an antiandrogen, it acts as an antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone . This effectively inhibits the androgen receptor signaling pathway, which plays a crucial role in the progression of prostate cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a half-life of 5.8 days, achieving steady state by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway for this compound .
Metabolic Pathways
This compound is primarily metabolized by the liver, specifically by the enzymes CYP2C8 and CYP3A4 .
Transport and Distribution
This compound is distributed primarily in several tissues including the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .
Subcellular Localization
Given its mechanism of action as an androgen receptor antagonist, it is likely that this compound and its metabolites interact with androgen receptors in the cytoplasm of cells, and may also be transported into the nucleus where they exert their effects .
Preparation Methods
Enzalutamide can be synthesized through various methods. One improved process involves reacting 4-bromo-2-fluorobenzoic acid with a base and a solvent to form an intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile in the presence of a base and a solvent to provide this compound . Another method involves dissolving this compound solid in dichloromethane and then slowly dripping it into n-heptane at a low temperature, followed by filtration and drying .
Chemical Reactions Analysis
Enzalutamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . It is also a mild inhibitor of the efflux transporter P-glycoprotein . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrogen peroxide . Major products formed from these reactions include N-desmethyl this compound and other degradation products .
Scientific Research Applications
Enzalutamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various stages of advanced prostate cancer by inhibiting the growth of prostate cancer cells and inducing cell death . It has also been studied for its effects on myeloid cell-mediated immune suppression and tumor progression . Additionally, this compound has been used in the development of self-nanoemulsifying drug delivery systems to improve its oral absorption and stability .
Comparison with Similar Compounds
Enzalutamide is a second-generation antiandrogen, similar to compounds like apalutamide and darolutamide . Compared to first-generation antiandrogens such as flutamide, nilutamide, and bicalutamide, this compound has a higher affinity for the androgen receptor and does not exhibit partial agonist activity . This makes it more efficacious in treating castration-resistant prostate cancer . Apalutamide and darolutamide are also used to treat metastatic prostate cancer, but this compound is unique in its ability to improve overall survival and reduce the risk of death in patients with advanced prostate cancer .
Properties
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912307 | |
Record name | Enzalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Enzalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide. | |
Record name | Enzalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
915087-33-1 | |
Record name | Enzalutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915087-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enzalutamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enzalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enzalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENZALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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